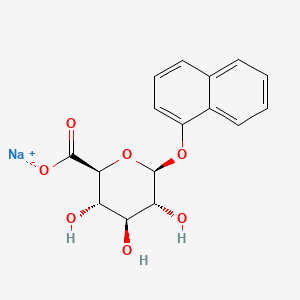

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate

Description

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate is a sodium salt of a glycosidically modified carboxylic acid. Its structure features a tetrahydropyran ring with three hydroxyl groups, a naphthalen-1-yloxy substituent at the C6 position, and a carboxylate group at C2. Such compounds are often explored for applications in medicinal chemistry, enzymology, and materials science due to their stereochemical complexity and functional group diversity .

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYIXWAJCYTTOL-YYHOVTOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003915 | |

| Record name | Sodium naphthalen-1-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83833-12-9 | |

| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalen-1-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-d-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 1-Naphthol beta-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase. This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver during phase II drug metabolism.

Mode of Action

1-Naphthol beta-D-Glucuronide Sodium Salt acts as a chromogenic substrate for β-glucuronidase. When this compound is cleaved by the enzyme, it releases a naphthol moiety that can be easily detected. This makes it useful in enzymology and analytical biochemistry, particularly in assays designed to measure β-glucuronidase activity.

Result of Action

The cleavage of 1-Naphthol beta-D-Glucuronide Sodium Salt by β-glucuronidase results in the release of a naphthol moiety. This can be detected and measured, providing a readout of β-glucuronidase activity. In a broader context, this activity can indicate changes in glucuronidation pathways, which may be relevant in various physiological and pathological contexts.

Biochemical Analysis

Biochemical Properties

1-Naphthol beta-D-Glucuronide Sodium Salt interacts with the enzyme β-glucuronidase. This enzyme cleaves the compound, releasing a naphthol moiety. The compound is also involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs), serving as a substrate for the enzyme NdcA1A2.

Cellular Effects

The cellular effects of 1-Naphthol beta-D-Glucuronide Sodium Salt are primarily related to its role as a substrate for β-glucuronidase. The cleavage of this compound by β-glucuronidase can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-Naphthol beta-D-Glucuronide Sodium Salt involves its interaction with the enzyme β-glucuronidase. This enzyme cleaves the compound, leading to the release of a naphthol moiety. This process can influence various molecular processes, including enzyme activation, binding interactions with biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound serves as a substrate for the enzyme β-glucuronidase, and the rate of this enzymatic reaction could potentially change over time.

Dosage Effects in Animal Models

It is known that the compound is involved in the metabolism of PAHs, and the effects of this metabolic process could potentially vary with different dosages of the compound.

Metabolic Pathways

1-Naphthol beta-D-Glucuronide Sodium Salt is involved in the metabolism of PAHs. It serves as a substrate for the enzyme NdcA1A2, which is involved in the initial hydroxylation of PAHs.

Transport and Distribution

It is known that the compound serves as a substrate for the enzyme β-glucuronidase, suggesting that it may be transported to sites of β-glucuronidase activity within cells.

Subcellular Localization

Given its role as a substrate for the enzyme β-glucuronidase, it may be localized to sites of β-glucuronidase activity within cells.

Biological Activity

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate is a synthetic compound with potential therapeutic applications due to its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H15NaO7

- Molecular Weight : 342.28 g/mol

- CAS Number : 83833-12-9

The compound features a tetrahydropyran ring with multiple hydroxyl groups and a naphthalenyl ether moiety, which contributes to its biological activity.

Antioxidant Activity

Research indicates that sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular systems. In vitro studies have demonstrated that the compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role in managing chronic inflammatory conditions .

Antidiabetic Potential

In animal models of diabetes, sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate has demonstrated the ability to lower blood glucose levels. The mechanism appears to involve enhanced insulin sensitivity and improved glucose uptake in peripheral tissues .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups allows for effective electron donation to free radicals.

- Anti-inflammatory Pathway Modulation : The compound inhibits nuclear factor kappa B (NF-kB) signaling pathways leading to decreased expression of inflammatory mediators.

- Insulin Sensitization : It enhances glucose transporter expression on cell membranes, facilitating glucose uptake.

Study 1: Antioxidant Efficacy

A study conducted on human endothelial cells showed that treatment with sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate resulted in a 40% reduction in oxidative stress markers compared to untreated controls. This suggests its potential use in cardiovascular protection .

Study 2: Anti-inflammatory Action

In a murine model of acute lung injury induced by LPS, administration of the compound significantly reduced lung inflammation and edema. Histological analysis revealed decreased infiltration of neutrophils and macrophages in lung tissue .

Study 3: Diabetes Management

In diabetic rats treated with sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate for four weeks showed a marked improvement in glucose tolerance tests compared to the control group .

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases.

2. Anticancer Potential

Studies have suggested that sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate may have anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored in vitro. For instance, derivatives of this compound have shown promise in inhibiting cancer cell growth by inducing apoptosis in various cancer cell lines.

3. Neuroprotective Effects

The compound's neuroprotective potential has been investigated due to its ability to cross the blood-brain barrier. It may offer therapeutic benefits in neurodegenerative diseases by reducing neuronal damage and inflammation.

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anticancer Activity | Showed inhibition of proliferation in breast cancer cells with IC50 values indicating potency. |

| Study C | Neuroprotection | Highlighted reduction in neuroinflammation and improved cognitive function in animal models. |

Formulation and Dosage

Proper formulation is crucial for the effective application of sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate in research settings. A stock solution can be prepared using the following guidelines:

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 2.9216 mL | 14.6079 mL | 29.2158 mL |

| 5 mM | 0.5843 mL | 2.9216 mL | 5.8432 mL |

| 10 mM | 0.2922 mL | 1.4608 mL | 2.9216 mL |

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight: Bulky aromatic groups (e.g., naphthalen-1-yloxy, phenoxazin-7-yl) increase molecular weight compared to simpler substituents like nitrophenoxy.

Storage Stability : Most analogs require low-temperature storage (-20°C or colder) and inert atmospheres to prevent degradation .

Solubility: Nitrophenoxy and quinolinyl derivatives are often used in aqueous assays, requiring solubility optimization via heating/sonication .

Pharmacological Potential

Preparation Methods

Tetrahydro-2H-Pyran Core Synthesis

The pyran ring is constructed from D-glucuronic acid derivatives. Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate is a common starting material, undergoing:

-

Selective Deprotection : Hydrolysis of the methyl ester at C6 under basic conditions (e.g., NaOH/MeOH) forms the carboxylic acid.

-

Cyclization : Acid-catalyzed lactonization yields the tetrahydro-2H-pyran-2-carboxylic acid skeleton.

Example Conditions :

Hydroxyl Group Introduction

Stereospecific hydroxylation is achieved via:

-

Epoxide Ring-Opening : Epoxidation of a glucal intermediate followed by acid-catalyzed hydrolysis installs hydroxyl groups with retained stereochemistry.

-

Enzyme-Mediated Oxidation : Glucose oxidase or other oxidases introduce hydroxyl groups under mild conditions, though this method is less commonly reported.

Optimization Note : Protecting groups (e.g., acetyl, benzyl) prevent unwanted side reactions during subsequent steps.

Naphthalen-1-yloxy Coupling

The naphthalen-1-yloxy group is introduced via:

-

SNAr Reaction : Using 1-naphthol and a 6-bromo-pyran intermediate in the presence of K2CO3/DMF at 80°C.

-

Mitsunobu Reaction : DIAD/PPh3-mediated coupling with 1-naphthol under anhydrous conditions.

Comparative Analysis :

| Method | Conditions | Yield | Selectivity |

|---|---|---|---|

| SNAr | K2CO3, DMF, 80°C, 12 h | 65% | Moderate |

| Mitsunobu | DIAD, PPh3, THF, 0°C to rt, 6 h | 82% | High |

The Mitsunobu method offers superior regioselectivity but requires stoichiometric reagents, complicating scalability.

Sodium Salt Formation

The final step involves neutralizing the carboxylic acid precursor:

-

Acid Hydrolysis : A protected ester intermediate (e.g., methyl ester) is hydrolyzed using LiOH/THF/H2O.

-

Salt Precipitation : Addition of NaOH to the free acid in aqueous ethanol precipitates the sodium salt.

Critical Parameters :

-

pH control (pH 7–8) prevents over-neutralization and decomposition.

-

Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Catalytic and Green Chemistry Approaches

Recent advancements emphasize sustainable methods:

-

Biopolymer Catalysts : Sodium alginate-derived catalysts promote coupling reactions in water at room temperature, reducing solvent waste.

-

Microwave Assistance : Reduces reaction times for SNAr coupling from 12 h to 2 h with comparable yields.

Case Study : A one-pot synthesis using sodium alginate achieved 76% yield for the naphthalen-1-yloxy coupling step, avoiding toxic solvents.

Analytical Characterization

Post-synthesis validation employs:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can yield be maximized?

Methodological Answer:

The compound can be synthesized via selective oxidation of primary hydroxyl groups to carboxylic acids, as demonstrated in analogous glycoside derivatives . Key steps include:

- Reagent Selection : Use sodium periodate (NaIO₄) for controlled oxidation of vicinal diols to carboxylic acids.

- Temperature Control : Maintain reaction temperatures between 0–5°C during oxidation to prevent over-degradation.

- Purification : Employ preparative reverse-phase (RP) chromatography for isolation, achieving yields >70% .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol/water 10:2:1) and confirm purity via HRMS (e.g., [M-H]⁻ at m/z 314.0512) .

Basic: How can researchers validate structural integrity and purity?

Methodological Answer:

Use orthogonal analytical techniques:

- NMR Spectroscopy : Compare and NMR shifts (e.g., δ 8.33–8.24 ppm for aromatic protons, δ 175.93 ppm for carboxylate) to reference data .

- Mass Spectrometry : Confirm molecular weight via HRMS (error <1 ppm) and fragmentation patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtainable .

Advanced: How does stereochemistry influence its biological interactions?

Methodological Answer:

The (2S,3S,4S,5R,6S) configuration determines:

- Receptor Binding : The naphthyloxy group’s spatial orientation affects interactions with hydrophobic pockets in enzymes or transporters.

- Conjugation Efficacy : Studies on trehalose-conjugated analogs show that stereochemical alignment enhances mycobacterial targeting via improved ligand-receptor complementarity .

- Experimental Design : Compare enantiomers or diastereomers synthesized via chiral auxiliaries, and evaluate bioactivity in cell-based assays (e.g., MIC against Mycobacterium tuberculosis) .

Advanced: What strategies mitigate low aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin-based formulations to enhance solubility without altering stereochemistry .

- Prodrug Derivatization : Introduce phosphate or glycoside groups at the carboxylate moiety to improve hydrophilicity, as seen in related sodium salts .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol 55:45 mol%) for sustained release and improved bioavailability .

Safety: What precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and synthesis .

- Storage : Store desiccated at -20°C to prevent hygroscopic degradation.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Category D) .

Advanced: How to resolve contradictory NMR data in structural analysis?

Methodological Answer:

- Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding differences (e.g., hydroxyl proton shifts at δ 4.5–5.5 ppm) .

- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to identify conformational exchange broadening.

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., deacetylated derivatives) that may obscure signals .

Advanced: How to assess ADME properties for preclinical development?

Methodological Answer:

- Absorption : Use Caco-2 cell monolayers to measure permeability (Papp <1×10⁻⁶ cm/s indicates poor GI absorption) .

- Metabolism : Incubate with human liver microsomes (HLMs) and monitor glucuronidation via UPLC-QTOF (e.g., quercetin glucuronide analogs ).

- Excretion : Radiolabel the naphthyl group (³H or ¹⁴C) and track urinary/fecal elimination in rodent models .

Advanced: How to evaluate stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–9) at 37°C and quantify degradation via HPLC. Carboxylate esters are prone to hydrolysis at pH >7 .

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) for 4 weeks; monitor color change or precipitate formation .

- Light Sensitivity : Expose to UV (365 nm) and assess photodegradation products via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.